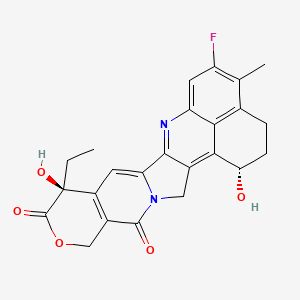
(1-OH)-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-OH)-Exatecan is a derivative of the compound Exatecan, which is a potent topoisomerase I inhibitor. Topoisomerase I inhibitors are a class of chemotherapy agents that interfere with the action of topoisomerase enzymes, which are essential for DNA replication. This compound has been studied for its potential use in cancer treatment due to its ability to induce DNA damage in rapidly dividing cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-OH)-Exatecan involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the hydroxyl group at the 1-position and the formation of the core structure of Exatecan. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-OH)-Exatecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as halides, amines, and thiols, can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the reactivity of hydroxylated derivatives of Exatecan.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential chemotherapeutic agent for the treatment of various cancers.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
The mechanism of action of (1-OH)-Exatecan involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By inhibiting this enzyme, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Exatecan: The parent compound, which also inhibits topoisomerase I but lacks the hydroxyl group at the 1-position.
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A similar compound with a different structure but similar mechanism of action.
Uniqueness
(1-OH)-Exatecan is unique due to the presence of the hydroxyl group at the 1-position, which can influence its reactivity and biological activity. This modification can lead to differences in its pharmacokinetics, toxicity profile, and therapeutic efficacy compared to other topoisomerase I inhibitors.
Eigenschaften
Molekularformel |
C24H21FN2O5 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
(10S,23S)-10-ethyl-18-fluoro-10,23-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H21FN2O5/c1-3-24(31)14-6-17-21-12(8-27(17)22(29)13(14)9-32-23(24)30)20-18(28)5-4-11-10(2)15(25)7-16(26-21)19(11)20/h6-7,18,28,31H,3-5,8-9H2,1-2H3/t18-,24-/m0/s1 |
InChI-Schlüssel |
FRPSGSHVDGIPFA-UUOWRZLLSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















